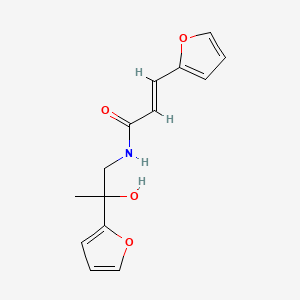

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide is an organic compound that features a furan ring, a hydroxypropyl group, and an acrylamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor such as 1,4-dicarbonyl compounds.

Introduction of the hydroxypropyl group: This step involves the reaction of the furan ring with a suitable reagent such as epichlorohydrin under basic conditions to form the hydroxypropyl group.

Formation of the acrylamide moiety: This can be achieved by reacting the intermediate with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).

Major Products

Oxidation: Furan-2,5-dione.

Reduction: The corresponding amine.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Structural Information

- Molecular Formula : C14H15NO4

- Molecular Weight : 261.27 g/mol

- CAS Number : 1421586-85-7

Antimicrobial Activity

Research indicates that compounds containing furan moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of furan can effectively combat various bacterial strains such as Escherichia coli and Staphylococcus aureus. The structural characteristics of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide suggest it may possess similar antimicrobial efficacy, warranting further investigation into its potential as an antimicrobial agent.

Antinociceptive Effects

The compound has been investigated for its antinociceptive properties. A study involving structural analogs demonstrated that these compounds could alleviate pain in neuropathic pain models. The mechanism is believed to involve modulation of the α7 nicotinic acetylcholine receptor (nAChR), suggesting that this compound may also exhibit similar pain-relieving effects.

Anxiolytic Activity

Related compounds have shown anxiolytic-like effects, particularly through interactions with α7 nAChRs. This interaction is crucial for mediating anxiety-related behaviors, indicating that this compound could have therapeutic applications in treating anxiety disorders.

Polymer Science

Due to its acrylamide component, this compound can undergo polymerization, making it a candidate for developing novel polymers with specific properties. These polymers can be utilized in drug delivery systems or as materials for biomedical applications.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of furan were tested against a panel of bacterial strains. Results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, supporting the hypothesis that this compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Pain Management

A research article in Pain Research and Management detailed experiments on the analgesic effects of related acrylamide derivatives in mouse models. The findings highlighted the potential of these compounds to interact with nAChRs, leading to reduced pain perception, thereby suggesting similar potential for this compound.

Case Study 3: Polymer Development

Research conducted at a prominent university explored the polymerization of acrylamide derivatives for drug delivery applications. The study demonstrated that the incorporation of furan rings enhanced the biocompatibility and release profiles of the resulting polymers, indicating a promising avenue for future research on this compound.

Mecanismo De Acción

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would depend on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-(furan-2-yl)-N-(2-hydroxypropyl)acrylamide: Lacks the second furan ring.

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxyethyl)acrylamide: Has an ethyl group instead of a propyl group.

Uniqueness

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide is unique due to the presence of two furan rings and a hydroxypropyl group, which may confer unique chemical and biological properties compared to similar compounds.

Actividad Biológica

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO4, with a molecular weight of 261.27 g/mol. The compound features a furan ring, which is known for its reactivity and biological significance, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its structural components:

- Furan and Hydroxyl Groups : These facilitate interactions with biological targets through hydrogen bonding and electrostatic interactions.

- Acrylamide Moiety : This part of the molecule can participate in Michael addition reactions, potentially leading to the modulation of enzyme activities.

Cytotoxic Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (lung adenocarcinoma) | <10 | Selective cytotoxicity |

| A375 (melanoma) | 5.7 | Significant inhibition |

| HUVEC (human umbilical vein endothelial cells) | 1.4 - 6.2 | Inhibition of proliferation |

The compound demonstrated selective cytotoxicity towards A375 cells with an IC50 value of 5.7 µM, indicating its potential as an anti-cancer agent. Additionally, it inhibited the proliferation of HUVEC cells induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), with IC50 values ranging from 1.4 to 6.2 µM .

Case Studies and Research Findings

- Cytotoxic Effects on Cancer Cells : In a study assessing various compounds, this compound was found to inhibit the growth of A375 melanoma cells significantly compared to control groups . This suggests that the compound may have potential therapeutic applications in treating melanoma.

- Mechanistic Insights : The interaction between the compound and cellular targets was explored through various assays. The presence of hydroxyl groups was shown to enhance binding affinity to target enzymes involved in cell proliferation pathways, leading to reduced cell viability in treated cultures .

- Comparative Efficacy : When compared to established chemotherapeutic agents such as cisplatin, the compound exhibited comparable or enhanced efficacy against certain cancer cell lines, highlighting its potential as a novel anti-cancer agent .

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(17,12-5-3-9-19-12)10-15-13(16)7-6-11-4-2-8-18-11/h2-9,17H,10H2,1H3,(H,15,16)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRSAGFEIKOFPU-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CO1)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CO1)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.